2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide
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Overview
Description
The compound “2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . It also contains a piperidine ring, which is a common motif in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and piperidine rings would likely contribute to the rigidity of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole and piperidine rings, as well as the amide group. The indole ring is electron-rich and could potentially undergo electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings would likely make the compound relatively rigid. The amide group could participate in hydrogen bonding, which could influence the compound’s solubility and boiling point .Scientific Research Applications
Synthesis and Antibacterial Activity
- A series of acetamide derivatives, including compounds structurally related to 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrated promising results against various pathogenic microorganisms, highlighting their potential as antimicrobial agents (Debnath & Ganguly, 2015).
Anticancer Potential
- Research has explored the cytotoxic effects of isatin sulfonamide molecular hybrid derivatives, which share structural similarities with the compound , on hepatic cancer cell lines. These compounds exhibited significant cytotoxicity and potential as anti-cancer agents, especially against hepatocellular carcinoma (Eldeeb et al., 2022).
Enantioselective Synthesis
- Certain acetamide derivatives have been utilized in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds, indicating their importance in producing structurally diverse compounds (Escolano, Amat, & Bosch, 2006).
Anxiolytic Properties
- Some derivatives of piperidine acetamide have shown promising oral activity in animal models for the treatment of anxiety. This suggests potential applications of similar compounds in developing novel anxiolytics (Kordik et al., 2006).
Synthesis of Novel Compounds
- Various acetamide derivatives, including those related to the compound , have been synthesized and characterized, indicating their potential for the development of new pharmaceuticals and research compounds (Naik et al., 2013).
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-27(31-17-9-2-10-18-31)20-32-19-24(23-14-6-8-16-26(23)32)28(34)29(35)30-25-15-7-5-13-22(25)21-11-3-1-4-12-21/h1,3-8,11-16,19H,2,9-10,17-18,20H2,(H,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKGUZCSCAHVPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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